

Application Notes & Protocols: 2-Bromo-3,5-dimethoxytoluene in Agrochemical Research

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Compound of Interest

Compound Name: 2-Bromo-3,5-dimethoxytoluene

Cat. No.: B083188

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of **2-Bromo-3,5-dimethoxytoluene** as a versatile building block in the synthesis of novel agrochemicals. While direct synthesis of commercial agrochemicals from this specific precursor is not widely documented, its chemical structure suggests its utility in creating derivatives of established insecticidal and herbicidal classes. The following sections detail hypothetical, yet scientifically plausible, synthetic applications, experimental protocols, and biological activity data for these classes of compounds.

Application in the Synthesis of Diamide Insecticides

2-Bromo-3,5-dimethoxytoluene can serve as a key intermediate for the synthesis of novel anthranilic diamide insecticides. This class of insecticides acts as potent activators of insect ryanodine receptors, leading to uncontrolled release of calcium and subsequent paralysis and death of the target pest.^{[1][2][3]} The dimethoxy-substituted phenyl ring from **2-Bromo-3,5-dimethoxytoluene** can be incorporated into the core structure of these insecticides, potentially leading to new derivatives with altered efficacy, selectivity, or metabolic stability.

Hypothetical Synthetic Pathway

A plausible synthetic route involves the initial conversion of **2-Bromo-3,5-dimethoxytoluene** to a corresponding aniline derivative, which can then be elaborated into the final diamide

structure. This would typically involve a Buchwald-Hartwig amination or a similar cross-coupling reaction, followed by amide bond formation.

Table 1: Representative Biological Activity of Diamide Insecticides

Compound	Target Pest	Bioassay Method	Activity (LC50/LD50)	Reference
Chlorantraniliprol e	Mythimna separata	Diet incorporation	0.4674 mg/L (LC50)	[4]
Flubendiamide	Spodoptera litura	Leaf dip	0.099 ppm (LC50)	[5]
Cyantraniliprole	Spodoptera frugiperda	Diet incorporation	Lowest LD50 for resistant mutants	[6]
Broflanilide	Coccinella septempunctata (non-target)	Topical application	0.0943 g a.i./ha (LR50)	[7]
Tetrachlorantranil iprole	Coccinella septempunctata (non-target)	Topical application	289.516 g a.i./ha (LR50)	[7]

Experimental Protocol: Synthesis of a Hypothetical Diamide Insecticide

This protocol is a generalized procedure adapted from known syntheses of anthranilic diamides and should be optimized for the specific substrate.

Step 1: Synthesis of 2-Amino-3,5-dimethoxytoluene

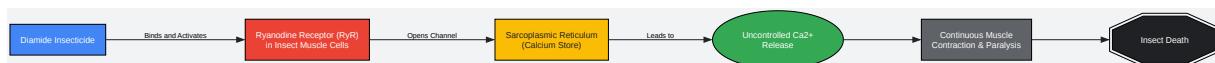
- To a solution of **2-Bromo-3,5-dimethoxytoluene** (1.0 eq) in dry toluene, add sodium tert-butoxide (1.4 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.01 eq), and a suitable phosphine ligand (e.g., BINAP, 0.015 eq).
- Add a source of ammonia, such as benzophenone imine, followed by hydrolysis.

- Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours.
- Monitor the reaction by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Step 2: General Procedure for Diamide Formation

- Dissolve the synthesized 2-amino-3,5-dimethoxytoluene derivative (1.0 eq) and a substituted pyrazole- or phthalic acid-based carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or DMF).
- Add a coupling agent (e.g., HATU or EDC/HOBt, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
- Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer, concentrate, and purify the final diamide product by crystallization or column chromatography.

Signaling Pathway Diagram



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Caption: Mechanism of action of diamide insecticides.

Application in the Synthesis of Phenylpyrazole Herbicides and Insecticides

The phenylpyrazole scaffold is a cornerstone of many successful herbicides and insecticides. **2-Bromo-3,5-dimethoxytoluene** can be utilized to synthesize novel phenylpyrazole derivatives. The bromine atom provides a handle for the formation of the pyrazole ring via reaction with a suitable hydrazine precursor, while the dimethoxy-substituted phenyl ring can influence the biological activity and physical properties of the resulting compound.

Phenylpyrazole insecticides, such as fipronil, act by blocking GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation, paralysis, and death.[8][9][10] Phenylpyrazole herbicides, on the other hand, can act as inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis.[11][12]

Hypothetical Synthetic Pathway

A common route to phenylpyrazoles involves the reaction of a phenylhydrazine with a 1,3-dicarbonyl compound or its equivalent. **2-Bromo-3,5-dimethoxytoluene** would first need to be converted to the corresponding hydrazine derivative.

Table 2: Representative Biological Activity of Phenylpyrazole Agrochemicals

Compound	Target	Bioassay Method	Activity (IC50)	Reference
Fipronil	House fly head membranes	[3H]EBOB binding inhibition	2-20 nM	[13]
Phenylpyrazole Derivative 9	Maize PPO	In vitro enzyme activity	Comparable to pyraflufen-ethyl	[11][12]
Saflufenacil Analog 2c	Nicotiana tabacum PPO	In vitro enzyme activity	11 nM (Ki)	[14]

Experimental Protocol: Synthesis of a Hypothetical Phenylpyrazole

This protocol provides a general framework for the synthesis of a phenylpyrazole derivative.

Step 1: Synthesis of (3,5-Dimethoxy-2-methylphenyl)hydrazine

- React **2-Bromo-3,5-dimethoxytoluene** with a suitable nitrogen nucleophile, such as hydrazine hydrate, in the presence of a catalyst (e.g., a copper salt) or under high pressure and temperature.
- Alternatively, perform a Buchwald-Hartwig amination with a protected hydrazine, followed by deprotection.
- Purify the resulting hydrazine derivative by distillation or chromatography.

Step 2: Phenylpyrazole Ring Formation

- To a solution of the synthesized (3,5-dimethoxy-2-methylphenyl)hydrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add a 1,3-dicarbonyl compound or a functionalized alkene (e.g., an acrylonitrile derivative) (1.0-1.2 eq).
- Heat the reaction mixture to reflux for several hours.
- Monitor the reaction by TLC or LC-MS.

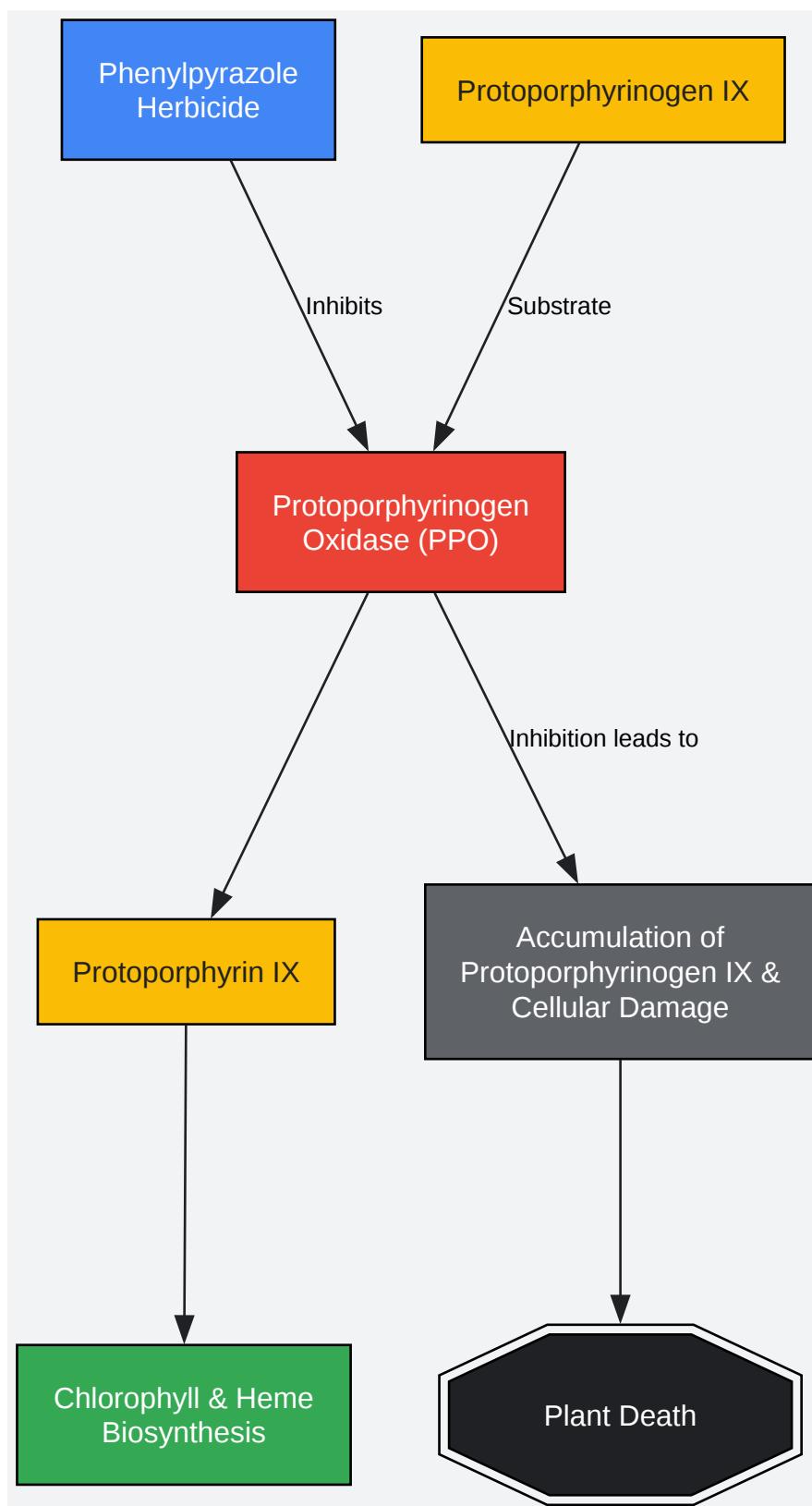
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the crude phenylpyrazole product by recrystallization or column chromatography.

Signaling Pathway Diagrams



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Caption: Mechanism of action of phenylpyrazole insecticides.

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Caption: Mechanism of action of PPO-inhibiting herbicides.

Disclaimer: The synthetic pathways and experimental protocols described herein are hypothetical and based on established chemical principles for analogous compounds. Researchers should conduct their own literature review and optimization studies. All laboratory work should be performed with appropriate safety precautions.

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